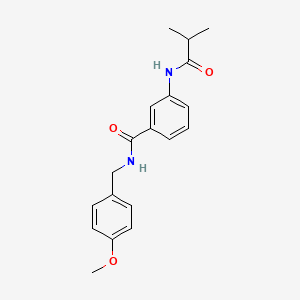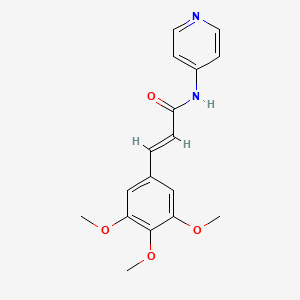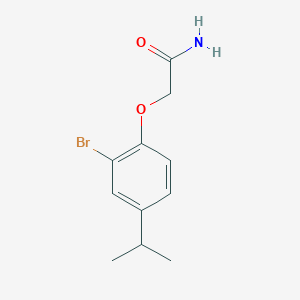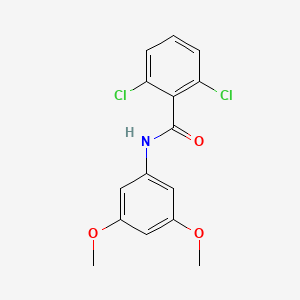
N-(3-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide, also known as fenoxaprop-p-ethyl, is a herbicide that is widely used in agriculture to control grass weeds. It belongs to the aryloxyphenoxypropionate (AOPP) family of herbicides, which are known for their selective action on grass weeds and low toxicity to mammals.
作用机制
Fenoxaprop-p-ethyl selectively targets grass weeds by binding to the ACC enzyme in a specific pocket that is only present in grasses. This binding interferes with the normal functioning of the enzyme, leading to a buildup of toxic intermediates that disrupt the plant's metabolism and ultimately cause cell death.
Biochemical and Physiological Effects:
Fenoxaprop-p-ethyl has been shown to have low toxicity to mammals and other non-target organisms. However, it can cause eye and skin irritation in humans and is classified as a skin sensitizer. It is also toxic to aquatic organisms and should be used with caution near water bodies.
实验室实验的优点和局限性
Fenoxaprop-p-ethyl is a valuable tool for studying the biochemistry and physiology of grass weeds. Its selective action allows researchers to target specific weeds without harming other plants. However, its toxicity to aquatic organisms and potential for skin and eye irritation make it important to handle with care in the laboratory.
未来方向
There are several areas of research that could benefit from further study of N-(3-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide-ethyl. These include:
1. Development of new herbicides based on the AOPP family that have improved selectivity and lower toxicity to non-target organisms.
2. Investigation of the molecular mechanisms underlying this compound-ethyl's selectivity for grass weeds.
3. Study of the effects of this compound-ethyl on the soil microbiome and its potential impact on soil health.
4. Evaluation of the potential for this compound-ethyl to accumulate in the environment and its long-term effects on ecosystems.
5. Investigation of the potential for this compound-ethyl to be used in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance.
Conclusion:
Fenoxaprop-p-ethyl is a widely used herbicide that is known for its selective action on grass weeds and low toxicity to mammals. Its mode of action has been extensively studied, and it is a valuable tool for studying the biochemistry and physiology of grass weeds. However, its potential for skin and eye irritation and toxicity to aquatic organisms make it important to handle with care in the laboratory. Further research is needed to fully understand the environmental impact of this compound-ethyl and its potential for use in sustainable agriculture.
合成方法
Fenoxaprop-p-ethyl can be synthesized by reacting 2-(2,4,5-trichlorophenoxy)acetic acid with 3-fluoroaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The resulting product is then reacted with ethyl chloroformate to yield N-(3-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide-ethyl.
科学研究应用
Fenoxaprop-p-ethyl has been extensively studied for its herbicidal activity and mode of action. It is known to inhibit acetyl-CoA carboxylase (ACC), an enzyme that is essential for fatty acid synthesis in plants. This leads to a buildup of toxic intermediates and ultimately cell death in the targeted weeds.
属性
IUPAC Name |
N-(3-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3FNO2/c15-10-5-12(17)13(6-11(10)16)21-7-14(20)19-9-3-1-2-8(18)4-9/h1-6H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQNOPUHTQJORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-chloro-3-methylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5787058.png)
![N-[2-(acetylamino)phenyl]-4-bromobenzamide](/img/structure/B5787066.png)
![N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-furamide](/img/structure/B5787077.png)


![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}acetate](/img/structure/B5787105.png)

![methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5787126.png)
![2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5787134.png)

